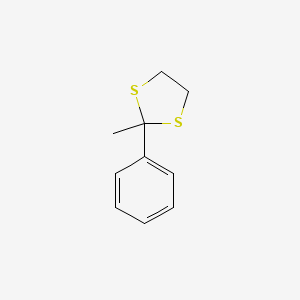

2-Methyl-2-phenyl-1,3-dithiolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-phenyl-1,3-dithiolane is a useful research compound. Its molecular formula is C10H12S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

2-Methyl-2-phenyl-1,3-dithiolane exhibits notable fungicidal activity. Research indicates that this compound can be formulated into various agricultural products for the protection of crops against fungal diseases. For instance, it can be mixed with wetting and dispersing agents to create effective dust or emulsifiable oil formulations. These formulations are applied to crops to prevent infections caused by fungi such as Alternaria solani, which affects tomatoes .

Additionally, this compound has been shown to serve as a seed disinfectant, effectively controlling diseases in seeds of crops like corn, peanuts, and soybeans. The application of dithiolanes in seed treatment helps reduce seed rot and prevent damping-off in seedlings .

Medicinal Chemistry Applications

Drug Design and Bioactivity

The 1,3-dithiolane ring structure has gained recognition as a valuable scaffold in drug design. Compounds derived from this compound have demonstrated therapeutic potential across various biological targets:

- Tyrosinase Inhibition : Derivatives of this compound have been developed as tyrosinase inhibitors, which are significant in treating hyperpigmentation disorders .

- Antiviral Activity : Certain nucleoside analogs incorporating the dithiolane scaffold have shown promising antiviral effects, indicating potential applications in antiviral drug development .

- Selective Sigma Receptor Modulation : Research has also highlighted the transformation of dithiolane derivatives into compounds that exhibit selective activity against sigma receptors, showcasing their versatility in therapeutic applications .

Photoprotective Applications

Skin Protection Against Oxidative Stress

Another significant application of this compound is its role in photoprotection. The compound has been incorporated into formulations aimed at enhancing the skin's natural antioxidant defenses against oxidative stress induced by UV radiation. Studies suggest that dithiolanes can reinforce intracellular glutathione levels, thereby boosting the skin's resistance to UV-induced damage .

These formulations are particularly beneficial for preventing skin disorders associated with oxidative stress and may help mitigate the effects of both UVA and UVB radiation on skin cells .

Case Studies and Research Findings

Propriétés

Numéro CAS |

5769-02-8 |

|---|---|

Formule moléculaire |

C10H12S2 |

Poids moléculaire |

196.3 g/mol |

Nom IUPAC |

2-methyl-2-phenyl-1,3-dithiolane |

InChI |

InChI=1S/C10H12S2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clé InChI |

NCOLUSQXCWLHEK-UHFFFAOYSA-N |

SMILES canonique |

CC1(SCCS1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.